
1-(3-Methylbutyl)cyclopropanamine
Vue d'ensemble
Description
1-(3-Methylbutyl)cyclopropanamine is a chemical compound with the molecular formula C8H17N . It contains a total of 26 bonds, including 9 non-Hydrogen bonds, 3 rotatable bonds, 1 three-membered ring, and 1 primary aliphatic amine .
Molecular Structure Analysis
The molecular structure of this compound consists of 26 atoms: 17 Hydrogen atoms, 8 Carbon atoms, and 1 Nitrogen atom . It also contains 26 bonds, including 9 non-Hydrogen bonds, 3 rotatable bonds, 1 three-membered ring, and 1 primary aliphatic amine .Applications De Recherche Scientifique
Enzyme Inhibition and Potential Therapeutic Applications
1-(3-Methylbutyl)cyclopropanamine and its derivatives have been studied for their potential in inhibiting enzymes and treating various conditions. A notable application is in the inhibition of Lysine-specific demethylase 1 (LSD1), an enzyme involved in DNA packaging in eukaryotic cells. Inhibition of LSD1 has been linked to potential therapeutic uses for schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. This research reveals the role of cyclopropanamine compounds in altering gene expression through histone methylation changes (B. Blass, 2016).
Biochemical Reactions and Synthesis
The thermal decomposition of 2-methylbutyl chloroformate, which involves this compound, results in the formation of various compounds like 2-chloro-3-methylbutane. This highlights the compound's role in complex chemical reactions and its potential for creating various chemical structures (W. Dupuy, E. Goldsmith, H. R. Hudson, 1973).
Catalysis and Chemical Transformations
Cyclopropenimine, a relative of cyclopropanamine, has been used as a catalyst in enantioselective Mannich reactions. These reactions are crucial in synthesizing compounds with specific spatial arrangements, which is important in pharmaceuticals and other chemical products (J. Bandar, T. Lambert, 2013).
Studies in Enzyme Mechanisms
Research involving cyclopropylamines, closely related to this compound, has provided insights into the mechanisms of enzyme reactions. For example, studies on the inactivation of cytochrome P450 enzymes through oxidative N-dealkylation of cyclopropylamines have helped understand enzyme behavior and reaction pathways (C. L. Shaffer, M. Morton, R. Hanzlik, 2001).
Material Science and Biocompatibility
Cyclopropylamine modified polymers like plasma polymerized poly(methyl methacrylate) (PMMA) films have been developed for cell culture applications. These studies explore the biocompatibility and viability of materials for medical and biological applications (V. Chan, Chuan Li, Y. Tsai, Y. Tseng, Yun Chen, 2017).
Mécanisme D'action
Target of Action
It is generally known that drugs exert their effects by binding to receptors . A receptor is a cellular component that the drugs bind to and produce cellular action . The specific receptors that 1-(3-Methylbutyl)cyclopropanamine interacts with remain to be identified.
Mode of Action
The mode of action of this compound is currently unknown due to the lack of specific information. Generally, drugs interact with their targets, leading to changes in cellular function . The exact interaction between this compound and its targets, as well as the resulting changes, need further investigation.
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Analyse Biochimique
Biochemical Properties
The biochemical properties of 1-(3-Methylbutyl)cyclopropanamine are not well-documented in the literature. It is known that the compound contains a primary amine group , which can participate in a variety of biochemical reactions, such as forming amide bonds with carboxylic acids or undergoing redox reactions.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Given its structure, it could potentially interact with biomolecules through its primary amine group . Specific binding interactions, enzyme inhibition or activation, and changes in gene expression related to this compound have not been reported.
Propriétés
IUPAC Name |
1-(3-methylbutyl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(2)3-4-8(9)5-6-8/h7H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVIUTIUBUVONN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


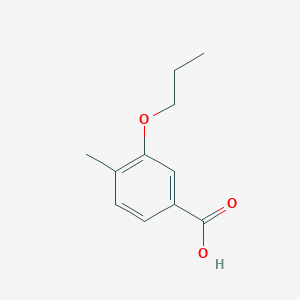
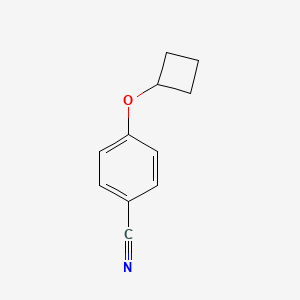
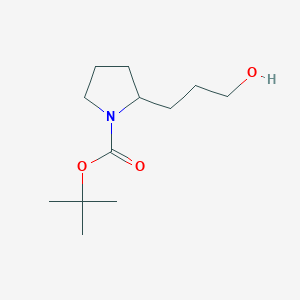
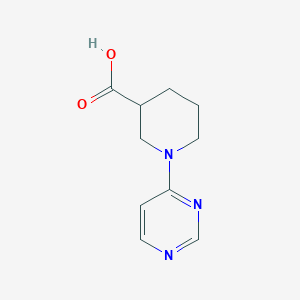
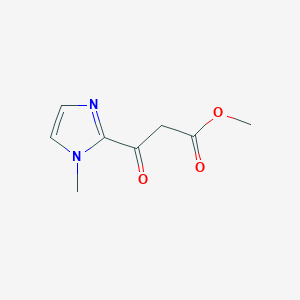
![N-[2-(acetylamino)ethyl]-2-methylalanine](/img/structure/B3093855.png)
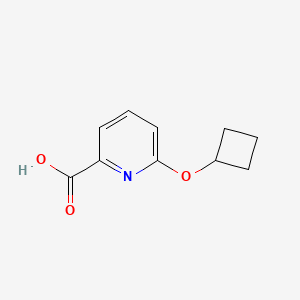
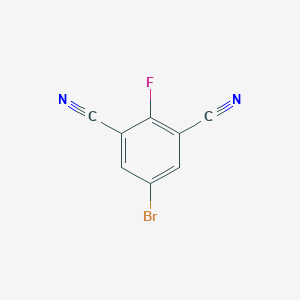
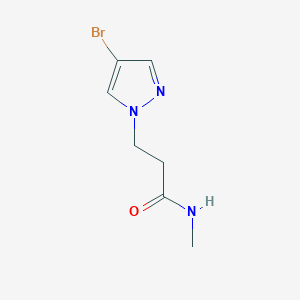
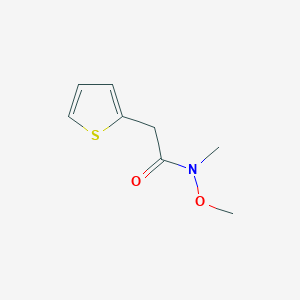
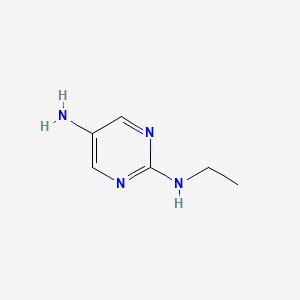
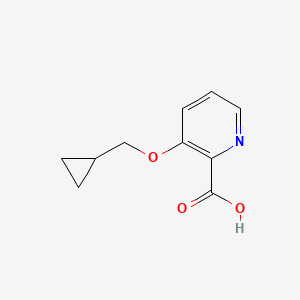
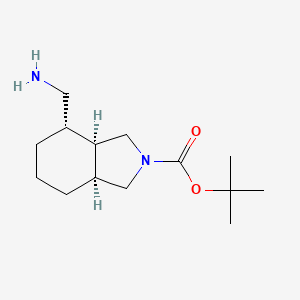
![Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B3093899.png)
